molecular formula C10H12F3NO B3081058 Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine CAS No. 1095092-55-9

Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine

Cat. No.: B3081058
CAS No.: 1095092-55-9
M. Wt: 219.2 g/mol
InChI Key: UZNPZOVRMPAJKC-UHFFFAOYSA-N
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Description

Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is an organic compound with the molecular formula C10H12F3NO It is characterized by the presence of a trifluoroethoxy group attached to a benzylamine structure

Properties

IUPAC Name

N-methyl-1-[3-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14-6-8-3-2-4-9(5-8)15-7-10(11,12)13/h2-5,14H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNPZOVRMPAJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine typically involves the reaction of 3-(2,2,2-trifluoroethoxy)benzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the amine to imines or nitriles. For example:

  • Reagents : KMnO₄ (acidic conditions), CrO₃ in H₂SO₄

  • Conditions : 50–80°C, 6–12 hours

  • Products : Imine derivatives (e.g., N-oxide intermediates) or nitriles via further oxidation .

Reduction Reactions

While the compound itself is a secondary amine, its derivatives (e.g., nitro-containing analogs) can be reduced. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective:

  • Reaction Example : Reduction of a nitro-substituted derivative to the corresponding amine .

  • Conditions : THF or Et₂O solvent, 0°C to room temperature.

Nucleophilic Substitution

The trifluoroethoxy group participates in nucleophilic substitution under strong acidic or basic conditions:

Reaction TypeReagents/ConditionsMajor Products
Ether Cleavage HI (48%), reflux, 4–6 h3-Hydroxybenzylamine derivatives
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CQuaternary ammonium salts

Mechanistic studies indicate that the electron-withdrawing trifluoromethyl group stabilizes transition states, enhancing reaction rates .

Acylation/Amidation

The amine reacts with acyl chlorides or isocyanates to form amides:

  • Example : Reaction with acetyl chloride yields N-acetyl-Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine.

  • Conditions : Anhydrous DCM, room temperature, 2–4 hours .

Electrophilic Aromatic Substitution (EAS)

The trifluoroethoxy group directs electrophiles to the meta position due to its strong electron-withdrawing nature:

ElectrophileReagentsPositionMajor Product
NitroniumHNO₃/H₂SO₄, 0–5°Cmeta3-Nitro-5-(2,2,2-trifluoroethoxy)
BromineBr₂/FeBr₃, 25°Cmeta3-Bromo-5-(2,2,2-trifluoroethoxy)

The trifluoroethoxy group’s inductive effect (-I) dominates over resonance donation, making the ring less reactive compared to unsubstituted benzylamines .

Mechanistic Insights

  • Trifluoroethoxy Group Effects : The -CF₃ group enhances stability of intermediates in substitution reactions via electron withdrawal .

  • Amine Reactivity : The secondary amine’s nucleophilicity is moderated by steric hindrance from the benzyl group, favoring reactions with strong electrophiles .

Scientific Research Applications

Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is unique due to its specific trifluoroethoxy substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high lipophilicity and stability .

Biological Activity

Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a benzylamine framework with a trifluoroethoxy substituent, enhances its lipophilicity and cellular permeability. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3OC_{12}H_{14}F_3O. The presence of the trifluoroethoxy group significantly influences its chemical properties, making it more soluble in organic solvents compared to non-fluorinated analogs. This solubility is advantageous for various applications in medicinal chemistry and materials science.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoroethoxy group enhances the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various enzymes and receptors. This modulation can lead to therapeutic effects in different biological contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, compounds with trifluoromethyl groups have shown significant antiproliferative activity against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values under 5 μM against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

Table 1: Antiproliferative Activity of Trifluoromethyl-Containing Compounds

CompoundCell LineIC50 (μM)
9bMCF7< 5
9dPC3< 5
9aA549< 5
9cHCT116< 5

These findings suggest that the trifluoroethoxy substituent may enhance the anticancer activity by increasing lipophilicity and facilitating cellular uptake.

Neuropharmacological Effects

In addition to anticancer properties, this compound has been investigated for its potential as a ligand in biochemical assays. Its structural characteristics may allow it to interact with neurotransmitter receptors or enzymes involved in neurological disorders. Such interactions could lead to new therapeutic strategies for conditions like epilepsy or depression.

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of similar compounds and identified that small non-polar substituents at specific positions could enhance anticonvulsant activity. These findings indicate that modifications similar to those found in this compound could yield compounds with pronounced neuroprotective effects .

Q & A

Q. What are the standard synthetic routes for Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine?

The synthesis typically involves reductive amination of 3-(2,2,2-trifluoroethoxy)benzaldehyde with methylamine. For example, a similar urea derivative was synthesized by reacting fluorinated phenyl isocyanates with amines under mild conditions in chloroform, yielding products characterized by NMR and X-ray crystallography . Alternative methods may use catalytic hydrogenation or sodium cyanoborohydride in methanol, with careful pH control to optimize yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H, ¹³C, and ¹⁹F NMR to confirm structural integrity and fluorine environments .
  • X-ray crystallography for resolving stereochemical details, as demonstrated for CNBF-derivatized amines .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.

Q. How does the trifluoroethoxy group influence the compound’s solubility and stability?

The electron-withdrawing trifluoroethoxy group reduces basicity of the amine, enhancing solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability studies should assess hydrolysis under acidic/basic conditions, as fluorinated ethers are prone to degradation. Storage under inert atmospheres at –20°C is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

  • Use chiral catalysts (e.g., RuCl₃ with NaIO₄ in a biphasic system) to control stereochemistry, as seen in oxidations of fluorinated amines .
  • Employ chiral HPLC or capillary electrophoresis for enantiomer separation, referencing protocols for trifluoroethoxy-containing pharmaceuticals like dexlansoprazole .

Q. What strategies resolve contradictory data in fluorinated amine reactivity studies?

Discrepancies in nucleophilic substitution rates may arise from solvent polarity or counterion effects. Systematic studies using kinetic isotope effects (KIEs) or computational modeling (DFT) can clarify mechanisms. For example, trifluoroethoxy groups stabilize transition states via inductive effects, altering reaction pathways .

Q. How does the trifluoroethoxy moiety enhance pharmacokinetic properties in drug analogs?

  • Metabolic stability : The CF₃ group resists cytochrome P450 oxidation, prolonging half-life .
  • Lipophilicity : Trifluoroethoxy improves blood-brain barrier penetration, as observed in antiarrhythmic agents .
  • Validate via in vitro assays (e.g., microsomal stability) and docking studies to assess binding affinity.

Q. What derivatization methods improve trace-level detection of this amine in biological matrices?

Derivatize with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active or fluorescent adducts. Optimize reaction pH (8–9) and temperature (25–40°C) for maximum yield, followed by SPE or HPLC purification .

Methodological Considerations

Q. How to design experiments to study the compound’s interactions with biomacromolecules?

  • Surface plasmon resonance (SPR) : Immobilize the amine on a sensor chip to measure binding kinetics with enzymes/receptors.
  • ¹⁹F NMR spectroscopy : Leverage the fluorine label for real-time monitoring of interactions without isotopic labeling .

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (1:4 to 1:1).
  • Recrystallization : Dissolve in hot ethanol and cool slowly for crystal formation .

Data Analysis and Reporting

Q. How to interpret conflicting ¹⁹F NMR chemical shift data in fluorinated amines?

Shifts are sensitive to solvent, temperature, and substituent effects. Compare with reference compounds (e.g., 2-(trifluoromethoxy)benzylamine ) and use deuterated solvents for consistency. Software tools like MestReNova can simulate spectra to validate assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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